molecular formula C14H17N3O2 B1449191 3-[3-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione CAS No. 1542815-85-9

3-[3-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione

Cat. No.: B1449191
CAS No.: 1542815-85-9
M. Wt: 259.3 g/mol
InChI Key: DQVVWNHMMCAUDD-UHFFFAOYSA-N
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Description

3-[3-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione is a synthetic organic compound with a molecular formula of C14H17N3O2. It is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a cyclopropyl and methyl-substituted imidazolidine-2,4-dione core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-[3-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[3-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the cyclopropyl and methyl groups contribute to the compound’s binding affinity and specificity. The imidazolidine-2,4-dione core may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of structural features, which confer specific chemical reactivity and biological activity. The presence of both cyclopropyl and methyl groups in the imidazolidine-2,4-dione core distinguishes it from other similar compounds and contributes to its unique properties .

Properties

IUPAC Name

3-[3-(aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O2/c1-14(10-5-6-10)12(18)17(13(19)16-14)11-4-2-3-9(7-11)8-15/h2-4,7,10H,5-6,8,15H2,1H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQVVWNHMMCAUDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)N(C(=O)N1)C2=CC=CC(=C2)CN)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[3-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione
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3-[3-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione
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3-[3-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione
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3-[3-(Aminomethyl)phenyl]-5-cyclopropyl-5-methylimidazolidine-2,4-dione

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